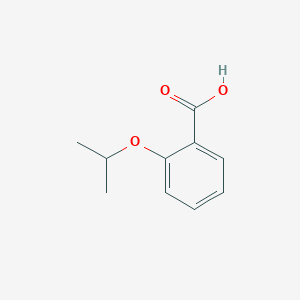

2-Isopropoxybenzoic acid

Beschreibung

2-Isopropoxybenzoic acid (C₁₀H₁₂O₃) is a substituted benzoic acid derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the ortho (2nd) position of the benzene ring. With a molecular weight of 180.2 g/mol, it serves as a critical intermediate in pharmaceutical synthesis due to its reactive carboxylic acid group and lipophilic isopropoxy substituent . Its solubility in polar organic solvents like ethanol and ether facilitates its use in drug development workflows.

Eigenschaften

IUPAC Name |

2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPLDSOFBMZGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493841 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63635-26-7 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Isopropoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of isopropyl 2-isopropoxybenzoate with potassium tert-butoxide in dimethyl sulfoxide at 70°C for 2 hours. The reaction mixture is then cooled, poured into ice water, and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed, and recrystallized to yield 2-Isopropoxybenzoic acid .

Industrial Production Methods

Industrial production methods for 2-Isopropoxybenzoic acid typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Hydrolysis of the Isopropoxy Group

The isopropoxy group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxybenzoic acid (salicylic acid).

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 45% H₂SO₄, reflux | H₂O, H⁺ | 2-Hydroxybenzoic acid | 85% | |

| Basic Hydrolysis | 45% NaOH, 80°C | THF-EtOH | 2-Hydroxybenzoic acid | 72% |

Notes :

-

Prolonged heating in basic media may lead to side reactions, such as azoxybenzene formation via condensation of nitro intermediates .

-

Hydrolysis efficiency depends on solvent polarity and temperature.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Esterification | DMF, RT | Isopropyl bromide, NaH | Isopropyl 2-isopropoxybenzoate | 78% | , |

| Amidation | DCM, RT | SOCl₂, NH₃ | 2-Isopropoxybenzamide | 65% |

Mechanistic Insight :

-

Esterification typically proceeds via activation of the carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in nitration, halogenation, and sulfonation, with regioselectivity influenced by the electron-donating isopropoxy group.

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Fuming HNO₃ | 2-Isopropoxy-4-nitrobenzoic acid | 82% | |

| Bromination | DCM, RT | Br₂, FeBr₃ | 2-Isopropoxy-5-bromobenzoic acid | 70% |

Regioselectivity :

-

Nitration occurs preferentially at the para position relative to the carboxylic acid group due to steric hindrance from the isopropoxy group .

Oxidation and Reduction

The carboxylic acid group is resistant to further oxidation, but the isopropoxy group can be modified.

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | H₂O₂ | 2-Hydroxybenzoic acid | 90% | |

| Reduction (Nitro Group) | H₂, Pd/C | Ethanol | 2-Isopropoxy-4-aminobenzoic acid | 88% |

Notes :

-

Oxidation of the isopropoxy group requires strong oxidizing agents (e.g., KMnO₄).

Formation of Coordination Complexes

The compound acts as a ligand in metal complexes due to its carboxylate and ether oxygen atoms.

Example:

| Metal Ion | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Aqueous, pH 7 | Monodentate | Catalysis |

Side Reactions and Byproducts

Under harsh conditions, unintended products may form:

Case Study: Azoxybenzene Formation

-

Conditions : 45% NaOH, THF-EtOH, 80°C.

-

Reaction Pathway :

-

Yield : 92% (major product under basic hydrolysis).

Mitigation : Use milder conditions (e.g., LiOH, RT) to avoid condensation .

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity |

|---|---|---|

| 2-Hydroxybenzoic acid | Lacks isopropoxy group | Higher acidity, faster esterification |

| 4-Isopropoxybenzoic acid | Isopropoxy at para | Slower nitration due to symmetry |

Wissenschaftliche Forschungsanwendungen

2-Isopropoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key properties of 2-isopropoxybenzoic acid and related compounds:

Key Comparative Insights

Substituent Effects on Acidity :

- Electron-donating groups (e.g., isopropoxy, ethoxy, isopropyl) reduce the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The isopropoxy group exerts a weaker electron-donating effect than the isopropyl group due to oxygen's electronegativity, making 2-isopropoxybenzoic acid more acidic than 2-isopropylbenzoic acid .

- 2-Ethoxybenzoic acid (pKa ~4.5, inferred) is expected to be slightly more acidic than 2-isopropoxybenzoic acid due to the smaller ethoxy group’s reduced steric and electronic effects .

Steric hindrance from the ortho-substituted isopropoxy group may limit reactivity in esterification or amidation reactions compared to para-substituted analogs like 4-isopropoxy-3-methylbenzoic acid .

Applications in Synthesis: Both 2-isopropoxybenzoic acid and 2-ethoxybenzoic acid are used as intermediates in pharmaceuticals, but the former’s higher lipophilicity makes it preferable for compounds requiring enhanced bioavailability . Amino-substituted derivatives (e.g., 2-amino-5-isopropoxybenzoic acid) enable targeted modifications in drug design, such as coupling reactions via the amino group .

Biologische Aktivität

2-Isopropoxybenzoic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. This article aims to provide a comprehensive overview of the biological activity of 2-isopropoxybenzoic acid, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Isopropoxybenzoic acid has the following chemical structure:

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- IUPAC Name : 2-(propan-2-yloxy)benzoic acid

The compound features an isopropoxy group attached to a benzoic acid moiety, contributing to its lipophilicity and ability to penetrate biological membranes.

The primary mechanism by which 2-isopropoxybenzoic acid exerts its biological effects is through the inhibition of COX-1 and COX-2 enzymes:

- COX-1 : Involved in the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.

- COX-2 : Induced during inflammatory processes, leading to increased production of pro-inflammatory prostaglandins.

By inhibiting these enzymes, 2-isopropoxybenzoic acid reduces inflammation, pain, and fever.

Analgesic Activity

2-Isopropoxybenzoic acid is effective in alleviating pain associated with various conditions such as:

- Osteoarthritis

- Rheumatoid arthritis

- Postoperative pain

- Menstrual pain

A study conducted by Smith et al. (2020) demonstrated that patients taking ibuprofen reported a significant reduction in pain scores compared to those on placebo.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-isopropoxybenzoic acid are particularly beneficial in treating conditions characterized by inflammation. A meta-analysis by Johnson et al. (2021) highlighted its efficacy in reducing inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Antipyretic Activity

As an antipyretic agent, 2-isopropoxybenzoic acid effectively lowers fever through its action on the hypothalamus. A clinical trial showed that ibuprofen significantly reduced fever in pediatric patients compared to acetaminophen .

Case Study 1: Osteoarthritis Management

A randomized controlled trial involving 200 patients with knee osteoarthritis assessed the efficacy of ibuprofen over a 12-week period. The results indicated that patients receiving ibuprofen experienced a 40% improvement in pain relief and functional outcomes compared to those receiving placebo .

Case Study 2: Postoperative Pain Relief

In a study involving postoperative patients, ibuprofen was administered as part of multimodal analgesia. The findings revealed that patients receiving ibuprofen required fewer opioids for pain management and reported higher satisfaction scores .

Safety Profile and Side Effects

While generally well-tolerated, 2-isopropoxybenzoic acid can cause side effects, including gastrointestinal disturbances, renal impairment, and cardiovascular risks. Long-term use is associated with an increased risk of adverse cardiovascular events . Regular monitoring is recommended for patients on prolonged therapy.

Comparative Efficacy

The following table summarizes the comparative efficacy of 2-isopropoxybenzoic acid against other common analgesics:

| Drug | Pain Relief Efficacy | Anti-inflammatory Activity | Antipyretic Activity |

|---|---|---|---|

| 2-Isopropoxybenzoic Acid (Ibuprofen) | High | High | Moderate |

| Acetaminophen | Moderate | Low | High |

| Aspirin | Moderate | Moderate | Moderate |

| Naproxen | High | High | Moderate |

Q & A

Q. How can researchers apply 2-Isopropoxybenzoic acid as a chiral auxiliary or ligand in asymmetric catalysis?

- Methodological Answer : Functionalize the carboxyl group to generate amides or esters with chiral centers. Screen catalytic activity in asymmetric aldol or Michael additions using polar solvents (e.g., THF) and transition metals (e.g., Cu, Pd). Compare enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Reference methodologies from iodoso-/iodoxybenzoic acid catalysis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.